[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
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Overview
Description
The compound “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” is a complex heterocyclic compound featuring two pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, with its dual pyrazole moieties, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” involves multiple steps, typically starting with the preparation of the individual pyrazole rings. One common method involves the reaction of hydrazine with 1,3-diketones to form the pyrazole core . The subsequent alkylation and methylation steps introduce the propyl and isopropyl groups, respectively .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole rings to dihydropyrazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and propyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine
In biological and medicinal research, pyrazole derivatives are known for their pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents .
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals .
Mechanism of Action
The mechanism by which “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” exerts its effects is likely related to its interaction with specific molecular targets. Pyrazole derivatives often interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets would depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
3-methyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar reactivity but fewer functional groups.
1H-pyrazol-5-amine, 3-methyl-1-phenyl-:
Uniqueness
The uniqueness of “(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl-1H-pyrazol-3-yl]methyl})amine” lies in its dual pyrazole structure, which provides a versatile platform for further functionalization and exploration in various fields of research and industry .
Properties
Molecular Formula |
C15H25N5 |
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Molecular Weight |
275.39 g/mol |
IUPAC Name |
N-[(5-methyl-2-propylpyrazol-3-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C15H25N5/c1-5-7-20-15(9-13(4)17-20)11-16-10-14-6-8-19(18-14)12(2)3/h6,8-9,12,16H,5,7,10-11H2,1-4H3 |
InChI Key |
AJGQPEUXZYKTJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC(=N1)C)CNCC2=NN(C=C2)C(C)C |
Origin of Product |
United States |
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